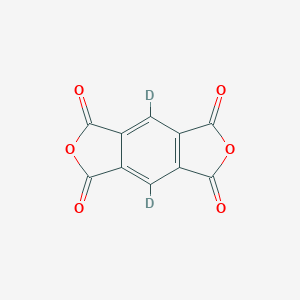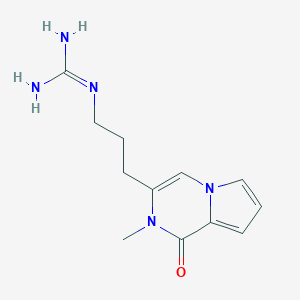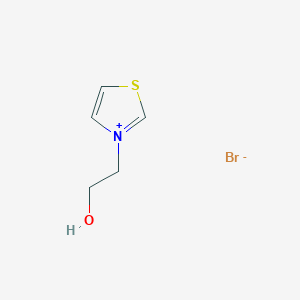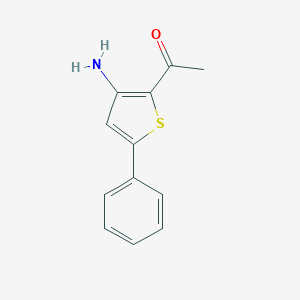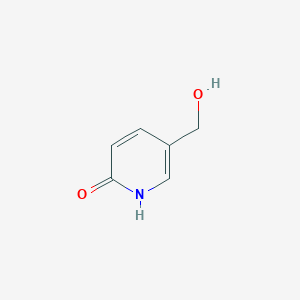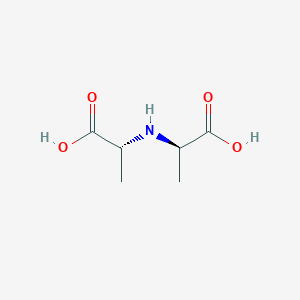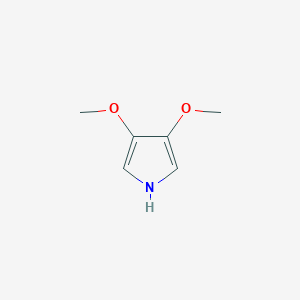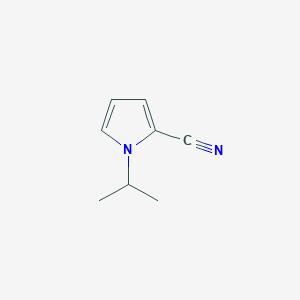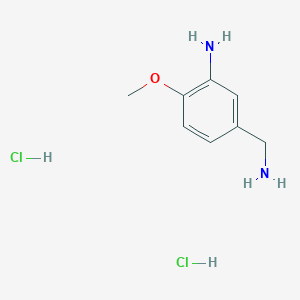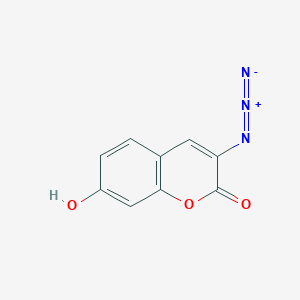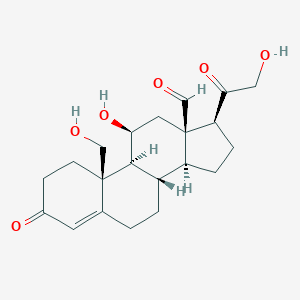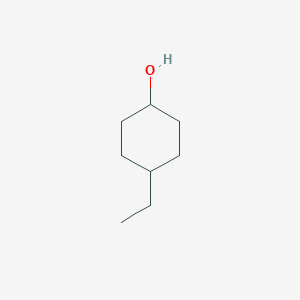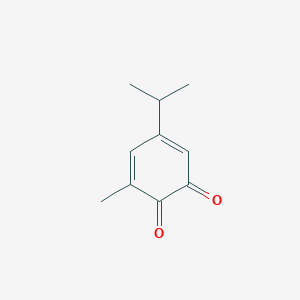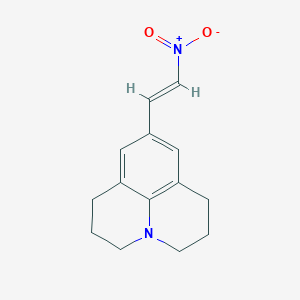
trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine, also known as TNMQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TNMQ has been found to possess a wide range of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is not fully understood. However, it has been suggested that trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine exerts its biological effects by interacting with various cellular targets, including DNA, proteins, and enzymes. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to inhibit the activity of several enzymes that are involved in the development of cancer and inflammation.
Effets Biochimiques Et Physiologiques
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is also highly soluble in a variety of solvents, making it easy to work with in laboratory settings. However, trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine. One area of interest is the development of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to fully understand the potential toxicity of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine and its effects on human health.
Méthodes De Synthèse
The synthesis of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is a complex process that involves several steps. The most common method for synthesizing trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine involves the reaction of 2-nitroethanol with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to form trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine.
Applications De Recherche Scientifique
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has also been found to exhibit potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
101077-26-3 |
|---|---|
Nom du produit |
trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine |
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
7-[(E)-2-nitroethenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C14H16N2O2/c17-16(18)8-5-11-9-12-3-1-6-15-7-2-4-13(10-11)14(12)15/h5,8-10H,1-4,6-7H2/b8-5+ |
Clé InChI |
FPOXYWGMGFOREI-VMPITWQZSA-N |
SMILES isomérique |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C/[N+](=O)[O-] |
SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-] |
SMILES canonique |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
